Dibutyl Phthalate-13C6
Description
Dibutyl Phthalate-13C6 (DBP-13C6) is a stable isotope-labeled analog of dibutyl phthalate (DBP), a common phthalate ester widely used as a plasticizer in polymers and detected in environmental and biological samples. The -13C6 designation indicates that six carbon atoms in the benzene ring are replaced with carbon-13 isotopes, making it a critical internal standard for precise quantification via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). DBP itself (CAS 84-74-2; molecular formula C₁₆H₂₂O₄) has been restricted in certain applications due to endocrine-disrupting properties . The labeled variant, however, is non-toxic in trace analytical use and enables accurate tracking of DBP in complex matrices like soil, water, and biological fluids .
Properties
Molecular Formula |
C₁₀¹³C₆H₂₂O₄ |
|---|---|
Molecular Weight |
284.3 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1,2-Dibutyl Ester-13C6; Phthalic Acid Dibutyl Ester-13C6; Bis-n-butyl Phthalate-13C6; Butyl Phthalate-13C6; DBP-13C6; Di(n-butyl) 1,2-Benzenedicarboxylate-13C6; Di-n-butyl Phthalate-13C6; Dibutyl o-Phthalate-13C6; Elaol- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Isotope-Labeled Phthalates
DBP belongs to a family of phthalates with varying alkyl chain lengths and applications. Key structural and functional differences include:
- Physicochemical Properties : Longer alkyl chains (e.g., DEHP) increase hydrophobicity and reduce volatility compared to DBP, impacting environmental persistence and bioaccumulation .
- Toxicity: DBP exhibits higher acute toxicity (LD₅₀ ~8–10 g/kg in rats) than DEHP (LD₅₀ ~30 g/kg) but lower than Diisononyl Phthalate (DINP), which has larger molecular weight and reduced bioavailability .
Isotope-Labeled Phthalates
Stable isotope-labeled phthalates are used exclusively as analytical standards. Key comparisons:
Q & A
Basic Research Questions
Q. How can Dibutyl Phthalate-13C6 be reliably identified and quantified in environmental or biological matrices?
- Methodological Guidance : Use isotope-dilution mass spectrometry (ID-MS) coupled with liquid chromatography (LC) to leverage the isotopic signature of 13C6 for precise quantification. Calibrate instruments using certified reference materials (CRMs) with known isotopic enrichment. Validate methods via spike-and-recovery experiments in representative matrices (e.g., serum, soil) to account for matrix effects .
- Key Parameters : Monitor fragmentation patterns (e.g., m/z ratios) specific to 13C6-labeled ions to distinguish it from unlabeled phthalates. Cross-reference with databases like EPA ChemDashboard for confirmation .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Guidance :
- Exposure Control : Use fume hoods and closed systems to minimize inhalation of vapors. Wear nitrile gloves and lab coats to prevent dermal contact, as the compound is classified as a reproductive toxin (OSHA HCS Category 1B) .
- Spill Management : Absorb leaks with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous cleanup to prevent environmental release due to acute aquatic toxicity (GHS Category 1) .
- Storage : Store in sealed, labeled containers under inert gas (e.g., nitrogen) to prevent degradation. Regularly inspect containers for leaks .
Advanced Research Questions
Q. How does the 13C6 isotopic labeling affect the physicochemical behavior of Dibutyl Phthalate in environmental fate studies?
- Methodological Guidance :
- Comparative Studies : Conduct parallel experiments with unlabeled Dibutyl Phthalate (DBP) and DBP-13C6 to assess differences in hydrolysis rates, sorption coefficients, and biodegradation pathways. Use stable isotope probing (SIP) to track metabolite formation .
- Data Interpretation : Account for kinetic isotope effects (KIEs) in reaction rates, particularly in enzymatic degradation processes. Validate findings using computational modeling (e.g., density functional theory) to predict isotopic impacts on molecular interactions .
Q. How can researchers resolve contradictions in toxicity data between this compound and its unlabeled counterpart?
- Methodological Guidance :
- Dose-Response Analysis : Compare NOAEL/LOAEL values across studies using standardized exposure models (e.g., OECD TG 456). Control for confounding factors like endocrine disruption variability due to isotopic labeling .
- Meta-Analysis : Aggregate data from regulatory databases (e.g., ECHA, FDA) and apply weight-of-evidence approaches. Use Bayesian statistics to quantify uncertainty in risk assessments .
Q. What strategies are recommended for integrating this compound into cumulative risk assessments of phthalate mixtures?
- Methodological Guidance :
- Mixture Toxicity Models : Apply concentration addition (CA) or independent action (IA) models to evaluate additive/synergistic effects. Use DBP-13C6 as an internal tracer to quantify bioaccumulation in multi-phthalate systems .
- Biomonitoring : Leverage 13C6’s isotopic traceability in cohort studies to differentiate exogenous exposure from background phthalates. Normalize urinary metabolites using creatinine-adjusted isotopic ratios .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
